molecular formula C15H11Cl3O3 B1420725 4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride CAS No. 1160251-23-9

4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride

Cat. No. B1420725
M. Wt: 345.6 g/mol
InChI Key: MIPLGWGEUSLEHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride” is a chemical compound with the molecular formula C15H11Cl3O3 and a molecular weight of 345.61 . It is used for research purposes .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : This compound has been studied in the context of synthesizing benzyl and benzoyl substituted oxime-phosphazenes. These compounds are typically obtained in high yields and their structures are defined through elemental analysis, IR, and NMR spectroscopy (Çil, Arslan, & Görgülü, 2006).
  • Chemical Reactions : Research has explored the reactions of 4-methoxybenzoyl chloride with other compounds, leading to the formation of various substituted compounds (Çil & Arslan, 2009).

Catalysis and Chemical Processes

  • Catalysis : Studies have shown that palladium complexes can catalyze the methoxycarbonylation of aryl chlorides, including 4-methoxybenzoyl chloride, under specific conditions (Jiménez-Rodríguez, Eastham, & Cole-Hamilton, 2005).

Medicinal Chemistry

  • Synthesis of Biologically Active Compounds : The synthesis and characterization of compounds such as 3-alkyl-4-(p-methoxybenzoylamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, which are characterized by spectral data and pKa values, suggest potential applications in medicinal chemistry (Yüksek et al., 2008).

Antibacterial Activity

  • Antibacterial Properties : Some novel Schiff S-Bases compounds containing oxadiazole ring, synthesized from 4-methoxybenzoyl hydrazine, have shown considerable antibacterial activity against Escherichia Coli (Tomma, Raheema, & Rou'il, 2019).

Environmental Chemistry

  • Herbicide Mineralization : Research on the mineralization of herbicides like 3,6-dichloro-2-methoxybenzoic acid in aqueous solutions through processes like anodic oxidation and electro-Fenton might provide insights into environmental applications (Brillas, Baños, & Garrido, 2003).

Future Directions

The future directions of “4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride” are not specified in the sources retrieved. It is mentioned that it is used for research purposes , which suggests that it may continue to be used in various research applications.

properties

IUPAC Name

4-[(3,4-dichlorophenyl)methoxy]-3-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3O3/c1-20-14-7-10(15(18)19)3-5-13(14)21-8-9-2-4-11(16)12(17)6-9/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPLGWGEUSLEHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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